N-(4-methyl-1,3-thiazol-2-yl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide
CAS No.: 824977-61-9
Cat. No.: VC6595558
Molecular Formula: C13H11N5O2S2
Molecular Weight: 333.38
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 824977-61-9 |
|---|---|
| Molecular Formula | C13H11N5O2S2 |
| Molecular Weight | 333.38 |
| IUPAC Name | N-(4-methyl-1,3-thiazol-2-yl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide |
| Standard InChI | InChI=1S/C13H11N5O2S2/c1-8-6-21-12(15-8)16-10(19)7-22-13-18-17-11(20-13)9-2-4-14-5-3-9/h2-6H,7H2,1H3,(H,15,16,19) |
| Standard InChI Key | VRRUXVDRYAOJMV-UHFFFAOYSA-N |
| SMILES | CC1=CSC(=N1)NC(=O)CSC2=NN=C(O2)C3=CC=NC=C3 |
Introduction
N-(4-methyl-1,3-thiazol-2-yl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide is a complex organic compound featuring both thiazole and oxadiazole rings, linked by a sulfanyl group. This structural arrangement is significant for its potential biological activities and applications in medicinal chemistry. The compound's molecular formula is not explicitly provided in the available literature, but its molecular weight is approximately 347.4 g/mol.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. While specific synthesis protocols are not detailed in the available literature, compounds with similar structures often require careful selection of reagents and conditions to ensure efficient coupling and ring formation.
Biological Activities and Potential Applications
Compounds containing both thiazole and oxadiazole rings are known for their therapeutic potential against various diseases. These include antimicrobial, antiviral, and anticancer activities. The specific biological activities of N-(4-methyl-1,3-thiazol-2-yl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide are not extensively documented, but its structural components suggest potential interactions with enzymes or receptors, which could be explored for drug development.
Table: Comparison with Similar Compounds
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume